AL-1612 monosulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

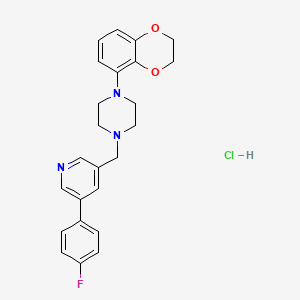

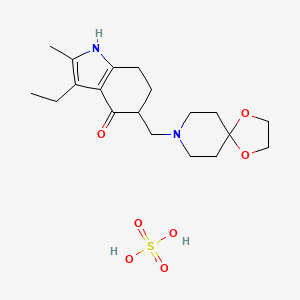

AL-1612 monosulphate is an indole analog with antipsychotic activity.

Scientific Research Applications

Hydration Reactions in Cement

- AL-1612 monosulphate is involved in hydration reactions, particularly in cement pastes containing C3S, C3A, and CaSO4.2aq. It influences the hydration of C3A by causing a retardation effect under certain sulphate concentrations. This interaction is crucial for the formation of specific hydration products like amorphous Al(OH)3 (Corstanje, Stein, & Stevels, 1974).

Kinetics of Hydration in Sulphoaluminate Phase

- The hydration process of the sulphoaluminate phase, which involves monosulphate, is significant in the context of cement chemistry. The kinetics of this process are influenced by various factors, such as calcium hydroxide and gypsum presence, and are essential for understanding the formation of ettringite and monosulphate (Havlica & Sahu, 1992).

Aluminum-Sulfur Batteries

- This compound plays a role in the development of aluminum-sulfur (Al-S) batteries. These batteries, functioning at room temperature with a lithium-ion-mediated ionic liquid electrolyte, show improved reversibility and capacity retention, making them a promising technology for future energy storage (Yu, Boyer, Hwang, & Manthiram, 2018).

Stability in the Presence of Iron

- The stability of monosulphate, including this compound, in the presence of iron is a crucial aspect of its application in materials science. This stability is essential for understanding the formation of solid solutions and miscibility gaps in the context of cement hydration and related materials (Dilnesa, Lothenbach, Renaudin, Wichser, & Wieland, 2012).

Corrosion Inhibition

- This compound is relevant in the study of corrosion inhibition, especially concerning aluminum and its alloys in neutral aqueous solutions. Its behavior in such environments and the role of passivators like sulphates and dichromates in corrosion inhibition are important for industrial applications (Badawy, Al-Kharafi, & El-Azab, 1999).

Nanofiltration Membrane Synthesis

- This compound is instrumental in synthesizing nanofiltration membranes, where it can be used as a monomer in interfacial polymerization. This application is vital for developing membranes with superior antisolvent properties and separation performance (Zhou, Shi, He, Fu, Anjum, Zhang, & Li, 2018).

Thermodynamic Modelling in Cement Hydration

- The role of this compound in the hydration and porosity of Portland cement has been modeled thermodynamically. Understanding these processes is critical for optimizing cement properties under varying temperature conditions (Lothenbach, Matschei, Möschner, & Glasser, 2008).

properties

CAS RN |

38821-47-5 |

|---|---|

Molecular Formula |

C19H30N2O7S |

Molecular Weight |

430.52 |

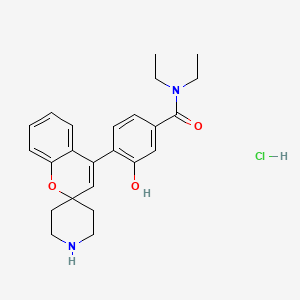

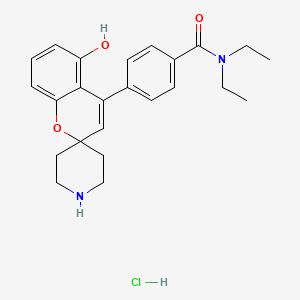

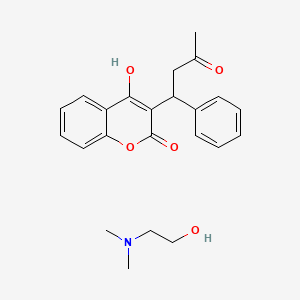

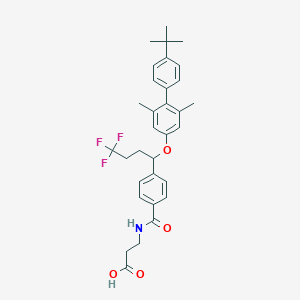

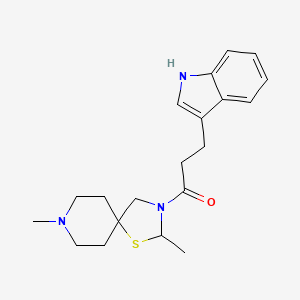

IUPAC Name |

4H-Indol-4-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-1,5,6,7-tetrahydro-2-methyl-, sulfate (1:1) |

InChI |

1S/C19H28N2O3.H2O4S/c1-3-15-13(2)20-16-5-4-14(18(22)17(15)16)12-21-8-6-19(7-9-21)23-10-11-24-19;1-5(2,3)4/h14,20H,3-12H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

XIOFDUIWDPOVBA-UHFFFAOYSA-N |

SMILES |

CCc1c(C)[nH]c2CCC(CN3CCC4(CC3)OCCO4)C(=O)c12.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

AL-1612 monosulphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.